molecular formula C22H19N5O2S B13842260 Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate

Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate

Cat. No.: B13842260
M. Wt: 417.5 g/mol
InChI Key: ZLPCHOVJAYUSDO-UHFFFAOYSA-N
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Description

Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate involves multiple steps, including the formation of pyridine and pyridazine rings. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the pyridine rings, where halides or other substituents can be introduced using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate is unique due to its complex structure, which includes multiple pyridine and pyridazine rings

Properties

Molecular Formula

C22H19N5O2S

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate

InChI

InChI=1S/C22H19N5O2S/c1-3-29-22(28)19-20(30)17-5-4-10-23-21(17)27(26-19)13-15-7-9-18(25-11-15)16-8-6-14(2)24-12-16/h4-12H,3,13H2,1-2H3

InChI Key

ZLPCHOVJAYUSDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C(C1=S)C=CC=N2)CC3=CN=C(C=C3)C4=CN=C(C=C4)C

Origin of Product

United States

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